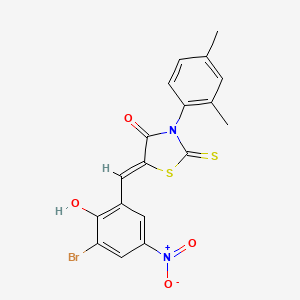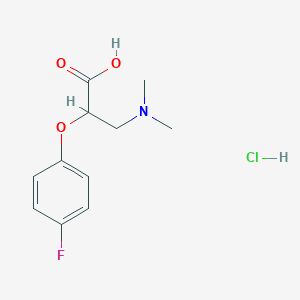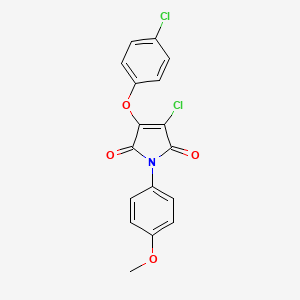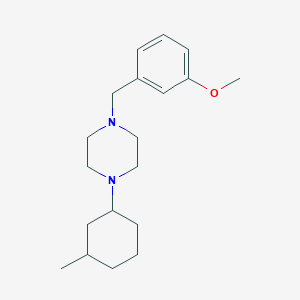![molecular formula C21H22FN3S B5121354 2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is also known as FMPQ and has been studied extensively for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of FMPQ is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMPQ has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMPQ has been found to have significant biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, the compound has been shown to have anti-inflammatory and analgesic effects. FMPQ has also been found to modulate the activity of certain ion channels in the brain, which may contribute to its effects on neurotransmitter activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. The compound has also been extensively studied, and its mechanism of action and physiological effects are well-understood. However, FMPQ also has some limitations. It is a relatively complex compound, and its synthesis requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of FMPQ. One area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the development of new derivatives of FMPQ that may have improved anti-cancer or neuroprotective activity. Additionally, the mechanism of action of FMPQ is not fully understood, and further research is needed to elucidate the compound's effects on neurotransmitter activity and ion channel modulation. Finally, the potential use of FMPQ as a therapeutic agent for other diseases, such as inflammatory disorders, should be explored.
Métodos De Síntesis
The synthesis of FMPQ involves the reaction of 2-chloro-4-methyl-6-(methylthio)quinoline with 2-fluorophenylpiperazine in the presence of a base. This reaction results in the formation of FMPQ as a yellow solid. The purity of the compound is ensured by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
FMPQ has been extensively studied for its potential applications in medicine. It has been found to have significant anti-cancer activity and has been shown to inhibit the growth of various cancer cell lines. FMPQ has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-6-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3S/c1-15-13-21(23-19-8-7-16(26-2)14-17(15)19)25-11-9-24(10-12-25)20-6-4-3-5-18(20)22/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXVYMGUKFUFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-6-methylsulfanylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)

![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)




![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)